(2-bromophenyl)(3-(4-bromophenyl)-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone hydrochloride
Description
The compound (2-bromophenyl)(3-(4-bromophenyl)-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone hydrochloride is a pyrazoline derivative characterized by a central dihydropyrazole ring substituted with brominated aryl groups and a dimethylamino-phenyl moiety. Key structural features include:
- Two brominated phenyl groups: Electron-withdrawing substituents that influence electronic distribution and stability.
- 4-(Dimethylamino)phenyl group: An electron-donating substituent that may enhance solubility and intermolecular interactions.
Properties
IUPAC Name |
(2-bromophenyl)-[5-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]-3,4-dihydropyrazol-2-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21Br2N3O.ClH/c1-28(2)19-13-9-17(10-14-19)23-15-22(16-7-11-18(25)12-8-16)27-29(23)24(30)20-5-3-4-6-21(20)26;/h3-14,23H,15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIOVQHGLHEILN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=CC=C3Br)C4=CC=C(C=C4)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Br2ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-bromophenyl)(3-(4-bromophenyl)-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone hydrochloride is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structural characteristics, and pharmacological properties.
Synthesis and Structural Characteristics
The synthesis of the compound involves the reaction of 2-bromobenzaldehyde with various substituted phenyl compounds under basic conditions. The resultant product is typically purified through recrystallization methods. The crystal structure reveals that the compound is non-planar, with significant dihedral angles between the aromatic rings, which may influence its biological interactions .
Antiproliferative Activity
Research has shown that derivatives of pyrazole compounds exhibit significant antiproliferative activity against various cancer cell lines. In a study focusing on similar dihydro-1H-pyrazole derivatives, several compounds demonstrated IC50 values in the low micromolar range against hematological tumor cell lines. For instance, one derivative showed an IC50 of 1.00 ± 0.42 μM against erythroleukemia (HEL) cells, suggesting that modifications in the substituents can enhance cytotoxic effects .
Structure-Activity Relationship (SAR)
The presence of halogen substituents, such as bromine in this compound, has been correlated with increased biological activity. The introduction of electron-donating groups (like dimethylamino) can also enhance the cytotoxic potential by improving solubility and interaction with biological targets .
Case Study 1: Cytotoxic Effects on Cancer Cell Lines
In a comparative study of various substituted pyrazole derivatives, it was found that compounds with specific functional groups exhibited enhanced selectivity and cytotoxicity against breast cancer cell lines (MCF7 and SKBR3). Notably, derivatives with a trifluoromethyl group demonstrated improved metabolic stability and resistance to degradation, indicating a promising avenue for further development .
Case Study 2: Antimicrobial Activity
Another area of investigation has been the antimicrobial properties of similar brominated compounds. A related study indicated that halogenated pyrazoles had significant antibacterial activity against Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents based on the structural framework of the compound .
Research Findings Table
| Property | Value |
|---|---|
| IC50 against HEL cells | 1.00 ± 0.42 μM |
| Selectivity Index | >25-fold compared to normal cells |
| Synthesis Yield | 68% |
| Key Structural Features | Non-planar geometry; multiple dihedral angles |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Structural Variations
The compound is compared to pyrazoline derivatives from crystallographic studies () and patent examples ():
Key Observations :
Electronic Effects: The target compound’s dimethylamino group introduces strong electron-donating effects, contrasting with fluorophenyl (electron-withdrawing, ) and chlorophenyl (moderately electron-withdrawing, ) groups in analogs. This difference may alter reactivity in substitution reactions or binding interactions.
Solubility and Polarity: The hydrochloride salt in the target compound likely increases aqueous solubility compared to neutral analogs like 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone . The bromomethyl substituent in Patent Example 5.23 introduces higher reactivity but lower stability compared to the target compound’s inert methanone group .
Molecular Weight and Physicochemical Properties
- Target Compound : Molecular weight ≈ 551 g/mol (calculated).
- Patent Example 5.23: m/z 381 [M+H]+ (lower MW due to absence of dimethylamino and second bromophenyl group) .
- Implications : Higher molecular weight in the target compound may reduce bioavailability but improve thermal stability due to increased van der Waals interactions.
Research Findings and Implications
- Structural Stability : Crystallographic data from analogs (e.g., ) suggests that brominated pyrazolines exhibit dense packing, which the target compound may replicate due to its dual bromophenyl groups.
- Potential Applications: The dimethylamino group and hydrochloride salt position the compound as a candidate for drug development, particularly in targeting polar biological interfaces.
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis of pyrazoline derivatives typically involves cyclocondensation of chalcones with hydrazine derivatives under acidic or basic conditions. For example, analogous compounds were synthesized via a three-step protocol: (i) preparation of the chalcone intermediate, (ii) cyclization with hydrazine hydrate, and (iii) functionalization with bromophenyl and dimethylamino groups . Key factors affecting yield include solvent polarity (e.g., ethanol vs. toluene), temperature control (reflux at 80–100°C), and catalyst choice (e.g., acetic acid for cyclization). Purity is optimized through recrystallization in solvents like ethanol or toluene, achieving yields of 72–78% in related pyrazoline derivatives .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- X-ray crystallography : Essential for confirming the dihedral angles between the pyrazoline ring and substituted aryl groups, as well as hydrogen-bonding patterns. For example, C–Br bond lengths in similar structures range from 1.89–1.91 Å .
- NMR/IR spectroscopy : The pyrazoline C=N stretch appears at ~1591 cm⁻¹ in IR, while ¹H NMR reveals coupling constants (e.g., J = 12–18 Hz for pyrazoline protons) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 564 [M⁺] for brominated analogs) confirm molecular weight .
Q. How is the compound’s biological activity assessed in preliminary studies?
In vitro assays include:
- Antimicrobial testing : Agar diffusion methods against S. aureus and E. coli .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values for pyrazoline derivatives range from 5–20 µM) .
- Enzyme inhibition : Kinase or protease inhibition assays, with IC₅₀ values compared to reference inhibitors .
Advanced Research Questions
Q. How do structural modifications (e.g., bromine substitution, dimethylamino groups) affect bioactivity?
Structure-activity relationship (SAR) studies show:
- Bromine atoms : Enhance lipophilicity and binding to hydrophobic enzyme pockets (e.g., kinase targets) .
- Dimethylamino group : Increases solubility and modulates electronic effects, improving interaction with charged residues in receptors .
- Pyrazoline ring conformation : The 4,5-dihydro configuration stabilizes binding via intramolecular hydrogen bonds (N–H···O=C), as seen in X-ray data .
Q. What computational strategies are used to predict binding modes and pharmacokinetics?
- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with targets like COX-2 or EGFR kinases. The dimethylamino group’s electron-donating effect enhances π-cation interactions in docking scores .
- ADMET prediction : SwissADME predicts moderate blood-brain barrier permeability (logBB = 0.3) and CYP450 inhibition risks due to bromine .
Q. How can contradictory data in biological assays be resolved?
Example contradictions:
- Variability in IC₅₀ values : May arise from differences in cell line viability protocols or compound degradation during assays. Continuous cooling of samples is recommended to stabilize organic compounds .
- Divergent antimicrobial results : Standardize inoculum size (e.g., 1×10⁶ CFU/mL) and use internal controls like ciprofloxacin .
Q. What are the limitations in extrapolating in vitro results to in vivo models?
- Degradation in biological matrices : The compound’s ester groups may hydrolyze in serum, altering bioavailability. Stabilization via PEGylation or nanoencapsulation is proposed .
- Metabolic profiling : LC-MS/MS studies detect metabolites like demethylated derivatives, which may exhibit off-target effects .
Q. How can synthetic by-products be minimized to improve environmental safety?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
